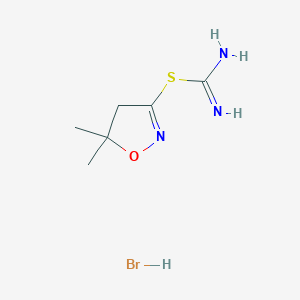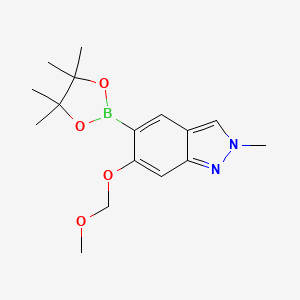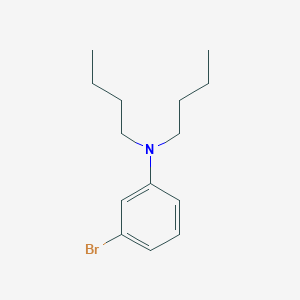
3-(1-Fluorocyclopropyl)isoxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Fluorocyclopropyl)-4-Isoxazolecarboxylic acid is a chemical compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. The compound consists of a fluorocyclopropyl group attached to an isoxazole ring, which is further connected to a carboxylic acid group. This combination of functional groups imparts distinct chemical properties and reactivity to the molecule.
準備方法
Synthetic Routes and Reaction Conditions: This method employs a bench-stable (1-fluorocyclopropyl)tin reagent, which reacts with aryl and alkenyl halides under palladium-catalyzed conditions . The reaction conditions are generally mild, and the process is amenable to a wide range of functional groups.
Industrial Production Methods: While specific industrial production methods for 3-(1-fluorocyclopropyl)-4-Isoxazolecarboxylic acid are not extensively documented, the scalability of the Stille cross-coupling reaction suggests that it could be adapted for large-scale synthesis. The use of stable reagents and mild conditions makes this approach suitable for industrial applications.
化学反応の分析
Types of Reactions: 3-(1-Fluorocyclopropyl)-4-Isoxazolecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorocyclopropyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The isoxazole ring can undergo oxidation and reduction under appropriate conditions.
Cross-Coupling Reactions: The compound can be involved in further cross-coupling reactions to introduce additional functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield a variety of substituted isoxazole derivatives.
科学的研究の応用
3-(1-Fluorocyclopropyl)-4-Isoxazolecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 3-(1-fluorocyclopropyl)-4-Isoxazolecarboxylic acid is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The fluorocyclopropyl group can modulate the compound’s binding affinity and selectivity, influencing its biological activity.
類似化合物との比較
3-(1-Fluorocyclopropyl)benzoic acid: Shares the fluorocyclopropyl group but differs in the aromatic ring structure.
1,2,4-Triazoles: Another class of compounds with significant biological activity, though structurally different.
Uniqueness: 3-(1-Fluorocyclopropyl)-4-Isoxazolecarboxylic acid is unique due to the combination of the fluorocyclopropyl group and the isoxazole ring. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C7H6FNO3 |
|---|---|
分子量 |
171.13 g/mol |
IUPAC名 |
3-(1-fluorocyclopropyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C7H6FNO3/c8-7(1-2-7)5-4(6(10)11)3-12-9-5/h3H,1-2H2,(H,10,11) |
InChIキー |
XNFZQSXJLMMWMG-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=NOC=C2C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,4S,6S)-2-(aminomethyl)-6-[(1R,4S,6R)-4,6-bis(azanyl)-3-[(2R,4S,5R)-4-azanyl-6-(hydroxymethyl)-3,5-bis(oxidanyl)oxan-2-yl]oxy-2-oxidanyl-cyclohexyl]oxy-oxane-3,4,5-triol; sulfuric acid](/img/structure/B13918290.png)
![1-[4-(Methoxymethoxy)-3-methylphenyl]ethanone](/img/structure/B13918295.png)
![2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid](/img/structure/B13918313.png)
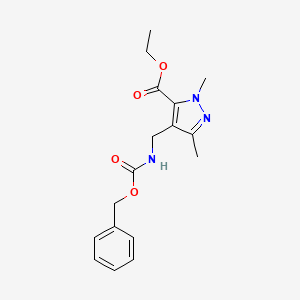
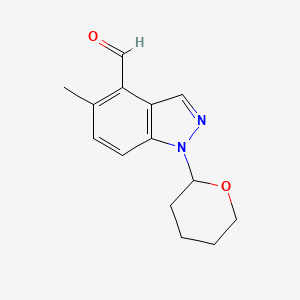
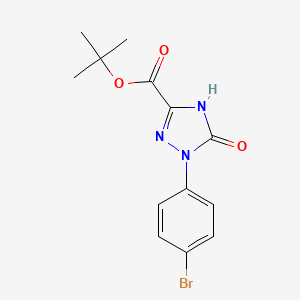
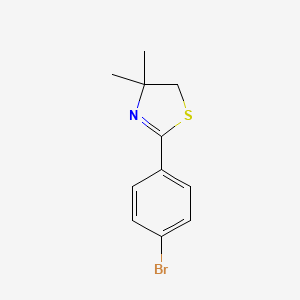
![6-Bromo-3-(fluoromethyl)benzo[d]isoxazole](/img/structure/B13918345.png)
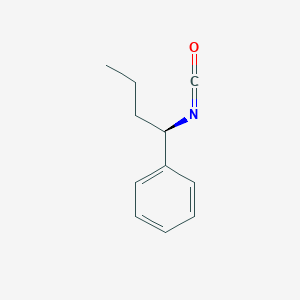
![5-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13918347.png)
